3-Amino-5-chlorobenzoic acid
Overview
Description
3-Amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, is a compound that has been studied for its potential in various applications, including the synthesis of pharmaceuticals and coordination with metal ions for the formation of complexes. It is characterized by the presence of an amino group and a chloro substituent on the benzene ring, which significantly influences its reactivity and coordination behavior .
Synthesis Analysis
The synthesis of derivatives of 3-amino-5-chlorobenzoic acid has been explored in several studies. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where the 5-chloro group plays
Scientific Research Applications
Photophysical Properties in Molecular-Based Hybrids
3-Amino-5-chlorobenzoic acid has been studied for its role in the creation of organic-inorganic molecular-based hybrid materials. These hybrids exhibit strong green emission due to efficient energy transfer mechanisms, making them significant in the field of luminescence and photophysics. This application is highlighted in the research by Yan and Wang (2007), where the modification of chlorobenzoic acid derivatives leads to improved luminescent properties (Yan & Wang, 2007).
Microbial Degradation
A study by Dorn et al. (2004) demonstrated that certain pseudomonads can utilize chlorobenzoic acids, including 3-chlorobenzoic acid, as a sole carbon source. This research is crucial for understanding the biodegradation of chlorinated aromatic compounds in the environment (Dorn, Hellwig, Reineke, & Knackmuss, 2004).
Synthesis and Anti-tumor Activity
Li's (2014) research focused on the synthesis of 3-amidebenzamide derivatives from 5-amino-2-chlorobenzoic acid and their subsequent anti-tumor activities. This study contributes significantly to the development of new cancer therapies (Li, 2014).
Photodecomposition Studies
Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, including derivatives of 3-chlorobenzoic acid. Their findings contribute to the understanding of the environmental fate of these compounds under UV irradiation (Crosby & Leitis, 1969).
Enantioselective Fluorescence Sensing
Liu, Pestano, and Wolf (2008) reported on the synthesis of a compound derived from 2-chlorobenzoic acid that aids in the enantioselective fluorescence sensing of chiral amino alcohols. This is a significant contribution to the field of chiral analysis (Liu, Pestano, & Wolf, 2008).
Novel Chemical Synthesis
Research by Dominguez, Gang, and Kirsch (2009) demonstrated the use of 2-chlorobenzoic acids in the Ullmann coupling reaction to synthesize novel chemical compounds. This research opens new avenues in the field of organic synthesis (Dominguez, Gang, & Kirsch, 2009).
Determination by HPLC
Yao Zhi-gang (2004) developed a high-performance liquid chromatography method for determining 3-amino-4-chlorobenzonic acid, demonstrating its analytical applications (Yao Zhi-gang, 2004).
Synthesis of Antiviral Agents
Chen et al. (2010) synthesized new sulfonamide derivatives from 4-chlorobenzoic acid, which showed potential anti-tobacco mosaic virus activity, indicating their use in antiviral research (Chen et al., 2010).
Microwave-assisted Amination
Baqi and Müller (2007) developed a catalyst-free microwave-assisted method for the amination of chlorobenzoic acids, contributing to more efficient synthetic routes in organic chemistry (Baqi & Müller, 2007).
Metal Complex Synthesis
Athanasopoulou et al. (2014) reported the synthesis of a Ni11 cluster using N-salicylidene-2-amino-5-chlorobenzoic acid, expanding the possibilities in metal cluster chemistry (Athanasopoulou et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-amino-5-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAXWNNFCBZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450803 | |
Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chlorobenzoic acid | |
CAS RN |
21961-30-8 | |
Record name | 3-Amino-5-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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